(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a phenyl group, and a carboxylic acid functional group, making it a versatile building block for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid typically involves the cyclization of N-chloroacetyl aroylalanines. This process includes a highly diastereoselective tandem aza-Michael addition followed by crystallization-induced diastereomer transformation (CIDT). The N-chloroacetylation is then followed by base-catalyzed cyclization and acid-catalyzed removal of the chiral auxiliary without loss of stereochemical integrity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Pyroglutamic Acid Derivatives: These compounds share a similar pyrrolidine ring structure and are used in various biological and pharmaceutical applications.
Phenylalanine Derivatives: These compounds also contain a phenyl group and are used in the synthesis of peptides and proteins.
Uniqueness
(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable tool in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-10(14)7-9(12(15)16)11(13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,15,16)/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKGDEDCXQCCSO-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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